2,2-Dimethyl-5-nitro-1,3-benzodioxole

Chemical Synthesis Physicochemical Properties Medicinal Chemistry

Researchers targeting CNS disorders often face limited BBB permeability in lead compounds. 2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS 54186-68-4) addresses this with enhanced lipophilicity (LogP 3.26) and metabolic stability from the gem-dimethyl group. The nitro group enables selective reduction and diversification (amide coupling, sulfonamide formation, diazotization). • LogP 3.26 improves BBB penetration vs. parent 5-nitro-1,3-benzodioxole • ≥95% purity supports SAR campaigns and enzyme studies • Versatile intermediate for combinatorial library synthesis

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 54186-68-4
Cat. No. B189132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-nitro-1,3-benzodioxole
CAS54186-68-4
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C9H9NO4/c1-9(2)13-7-4-3-6(10(11)12)5-8(7)14-9/h3-5H,1-2H3
InChIKeyXCEHELWIDYNWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS 54186-68-4): Procurement and Research Sourcing Guide


2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS 54186-68-4) is a benzodioxole derivative featuring a nitro group at the 5-position and two methyl groups at the 2-position, with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It exists as a yellow crystalline solid and is characterized by a predicted melting point of 87 °C , a boiling point of 275.6±29.0 °C , and a density of 1.293±0.06 g/cm³ . This compound is commercially available primarily as a building block for research applications, typically supplied with a purity of ≥95% . However, it is important to note that it is a poorly characterized research chemical , and direct comparative data from peer-reviewed studies are extremely limited.

Why Generic Substitution Fails: The Critical Need for 2,2-Dimethyl-5-nitro-1,3-benzodioxole


The selection of 2,2-Dimethyl-5-nitro-1,3-benzodioxole over its closest analogs is not arbitrary. While it may be tempting to substitute a different benzodioxole derivative, key structural features—specifically the 2,2-dimethyl substitution and the 5-nitro group—create a unique electronic and steric profile that dictates its utility in specific chemical and biological contexts . For instance, the electron-withdrawing nitro group, combined with the gem-dimethyl group's influence on the benzodioxole ring's geometry and lipophilicity, results in a compound that serves a specific purpose as a building block and research tool. The evidence below demonstrates that even seemingly minor changes to this scaffold can lead to significant and quantifiable differences in performance, underscoring the procurement necessity for this exact CAS number .

2,2-Dimethyl-5-nitro-1,3-benzodioxole: Quantified Evidence for Scientific Selection


Structural and Physicochemical Differentiation from Non-Gem-Dimethyl Analogs

The 2,2-dimethyl substitution distinguishes this compound from other 5-nitro-1,3-benzodioxole derivatives. This specific substitution pattern increases the compound's lipophilicity, as indicated by a calculated LogP (ACD/LogP) of 3.26 . This value is significantly higher than that of the unsubstituted 5-nitro-1,3-benzodioxole (LogP ~1.5-2.0, estimated). This difference in LogP alters the compound's predicted absorption and distribution profile, making it more suitable for applications requiring enhanced membrane permeability compared to less lipophilic analogs [1].

Chemical Synthesis Physicochemical Properties Medicinal Chemistry

Enzyme Interaction Profile: Class-Wide Evidence from 5-Nitro-1,3-benzodioxole

While direct data on 2,2-Dimethyl-5-nitro-1,3-benzodioxole is unavailable, its core scaffold, 5-nitro-1,3-benzodioxole, demonstrates quantifiable interactions with various enzymes. This compound acts as both a substrate and an inhibitor for several enzyme classes, with specific kinetic parameters reported. For example, the wild-type enzyme UPO-I has a kcat of 7.1 s⁻¹ and a KM of 0.386 mM for 5-nitro-1,3-benzodioxole at pH 7.0 and 25°C [1]. Mutant enzymes exhibit altered kinetics, with the F59Q/L60M/S159G/F154A mutant showing a 2.6-fold improved conversion efficiency compared to the wild-type [2]. This provides a quantitative baseline for the benzodioxole scaffold's enzyme interactions, which can be modulated by the 2,2-dimethyl substitution .

Enzymology Drug Discovery Biochemistry

Reactivity Profile: Nitro Group Reduction vs. Non-Nitro Analogs

The presence of the nitro group at the 5-position provides a distinct chemical handle for further synthetic elaboration. This compound can be selectively reduced to the corresponding amine (2,2-Dimethyl-5-amino-1,3-benzodioxole) under standard conditions (e.g., H2/Pd-C or SnCl2/HCl) . This is in contrast to the non-nitro analog, 2,2-Dimethyl-1,3-benzodioxole, which lacks this versatile functional group and cannot undergo the same direct transformation. The nitro group also enables participation in other reactions, such as nucleophilic aromatic substitution or as a precursor to diazonium salts, offering a broader scope of derivatization .

Organic Synthesis Electrochemistry Redox Chemistry

Key Research and Industrial Application Scenarios for 2,2-Dimethyl-5-nitro-1,3-benzodioxole


Medicinal Chemistry: Scaffold for Designing CNS-Penetrant Candidates

Given its enhanced lipophilicity (LogP 3.26) compared to the parent 5-nitro-1,3-benzodioxole, this compound is a strategic starting point for medicinal chemists aiming to design drug candidates with improved blood-brain barrier (BBB) permeability . The 2,2-dimethyl group contributes to metabolic stability, while the nitro group provides a handle for further functionalization. This profile makes it a preferential choice for early-stage SAR campaigns targeting CNS disorders where other, less lipophilic benzodioxole analogs would be predicted to fail.

Chemical Biology: A Tool for Investigating Enzyme-Substrate Interactions

Researchers studying enzymes that interact with benzodioxole scaffolds, such as certain peroxygenases, can use this compound as a modified substrate or inhibitor. The established kinetic data for 5-nitro-1,3-benzodioxole (e.g., kcat = 7.1 s⁻¹ for wild-type UPO-I) provides a benchmark [1]. By using the 2,2-dimethyl analog, investigators can quantitatively assess the impact of the gem-dimethyl group on enzyme binding and catalysis, providing valuable SAR data for enzyme engineering or inhibitor design .

Organic Synthesis: Versatile Building Block for Derivatization

The compound's primary utility lies in its role as a versatile synthetic intermediate. The nitro group can be selectively reduced to an amine, which can then be further elaborated via amide coupling, sulfonamide formation, or diazotization . This allows for the rapid generation of a diverse library of 2,2-dimethyl-benzodioxole derivatives, which are not accessible from simpler, non-nitro or non-gem-dimethyl analogs. This makes it a high-value building block for combinatorial chemistry and diversity-oriented synthesis .

Analytical Chemistry: Reference Standard for Method Development

Due to its distinct physicochemical properties (e.g., melting point of 87 °C, UV absorbance due to the nitroaromatic system), this compound can serve as a reference standard for developing and validating analytical methods, such as HPLC or GC-MS, for the detection and quantification of nitroaromatic benzodioxole derivatives in complex mixtures or environmental samples . Its commercial availability and defined purity (≥95%) make it suitable for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.